Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the bicyclic core, introduction of the trifluoromethyl group, and subsequent functionalization to introduce the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bicyclic structure may contribute to its binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.1.1]hexane derivatives: Compounds with similar bicyclic structures but different functional groups.
Trifluoromethyl-substituted compounds: Compounds with the trifluoromethyl group but different core structures.
The uniqueness of this compound lies in its combination of the bicyclic core and the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13F3O2 |
---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
(1R,4R,5S)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19)/t8-,11-,13+/m1/s1 |
InChI Key |
FOGPQGGRXATHKG-DYLAAIIWSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@@H]1[C@@H]2C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.